Product packaging for 1-(2-Bromobutanoyl)pyrrolidine(Cat. No.:CAS No. 1119450-19-9)

1-(2-Bromobutanoyl)pyrrolidine

Cat. No.: B1370591
CAS No.: 1119450-19-9
M. Wt: 220.11 g/mol
InChI Key: WWXPVFHKDNSIJF-UHFFFAOYSA-N
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Description

Contextualization within Amide and Halogenated Organic Compound Research

The study of organic chemistry is often categorized by functional groups, which dictate the physical and chemical properties of molecules. 1-(2-Bromobutanoyl)pyrrolidine is a molecule of interest that resides at the intersection of two significant classes of compounds: amides and halogenated organic compounds.

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of biochemistry and medicinal chemistry. It forms the peptide bonds that link amino acids into proteins, making it fundamental to life. researchgate.netacs.org In pharmaceutical research, the amide bond is a common feature in a vast number of drug molecules. nih.govfigshare.com Medicinal chemists frequently utilize amide groups and their bioisosteres (structurally different groups with similar biological activities) to enhance properties such as potency, selectivity, and metabolic stability. acs.orgnih.gov The unique hydrogen bonding capabilities of the amide group, acting as both a hydrogen bond donor and acceptor, are crucial for molecular interactions with biological targets. acs.org

Simultaneously, the field of halogenated organic compounds (HOCs) is a vast area of research. These are organic compounds containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine). nih.govnih.gov The introduction of a halogen can dramatically alter a molecule's properties, influencing its reactivity, lipophilicity, and metabolic pathways. thieme-connect.com Halogenated compounds are utilized as versatile synthetic intermediates, particularly in cross-coupling reactions where the carbon-halogen bond can be activated to form new carbon-carbon or carbon-heteroatom bonds. thieme-connect.com While the persistence of some HOCs has led to environmental concerns, their utility in controlled settings for industry and medicine remains high. nih.govnih.gov The compound this compound, containing a bromine atom, is thus situated within this active area of synthetic and medicinal investigation. thieme-connect.comresearchgate.net

Significance of N-Acylpyrrolidines as Synthetic Intermediates and Scaffolds

N-Acylpyrrolidines belong to the broader class of pyrrolidine (B122466) derivatives, which are five-membered nitrogen-containing heterocycles. ontosight.ai The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. researchgate.net Molecules incorporating this ring are explored for a wide range of therapeutic applications. researchgate.netresearchgate.net

The synthesis of substituted pyrrolidines is a major focus in organic chemistry, with numerous methods developed to create these structures with high stereochemical control. acs.orgnih.govorganic-chemistry.org N-Acylpyrrolidines, specifically, serve as important synthetic intermediates. The acylation of the pyrrolidine nitrogen is a common step in the construction of more complex molecules. acs.orgnih.gov The N-acyl group can influence the reactivity of the pyrrolidine ring and can be a key component of the final target molecule. researchgate.netrsc.org For example, research has demonstrated the synthesis of highly substituted N-acylpyrrolidines as precursors for inhibitors of viral enzymes like the Hepatitis C virus (HCV) polymerase. acs.orgacs.orgacs.org The development of practical, large-scale syntheses for such compounds highlights their importance in the drug discovery pipeline. nih.govacs.org

Scope and Research Focus on this compound

The specific compound this compound is a representative N-acylpyrrolidine that features a brominated acyl chain. While extensive, dedicated research on this particular molecule is not widely published, its structure suggests its primary role as a synthetic building block or a research chemical. chemdiv.com

Its significance derives from the combination of the stable pyrrolidine amide structure and the reactive α-bromo group on the butanoyl chain. The bromine atom serves as a leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of other functional groups, enabling the synthesis of a library of derivatives from a single precursor. The pyrrolidine moiety provides a defined three-dimensional structure that can be used to explore chemical space in drug discovery programs.

The chemical properties and identifiers for this compound are summarized in the tables below.

Table 1: Chemical Properties of this compound
PropertyValue
Molecular FormulaC8H14BrNO
Molecular Weight220.11 g/mol
Table 2: Compound Identifiers for this compound
Identifier TypeIdentifier
IUPAC NameThis compound
InChIInChI=1S/C8H14BrNO/c1-2-7(9)8(11)10-5-3-4-6-10
ChemDiv IDBB01-5186 chemdiv.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14BrNO B1370591 1-(2-Bromobutanoyl)pyrrolidine CAS No. 1119450-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXPVFHKDNSIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649287
Record name 2-Bromo-1-(pyrrolidin-1-yl)butan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10649287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-19-9
Record name 2-Bromo-1-(1-pyrrolidinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(pyrrolidin-1-yl)butan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10649287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 1 2 Bromobutanoyl Pyrrolidine

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom bonded to the bromine is a key site of electrophilicity, making it susceptible to attack by nucleophiles. As a secondary alkyl halide activated by an adjacent carbonyl group, it readily participates in nucleophilic substitution reactions, primarily through an SN2 mechanism.

Intramolecular reactions involving the displacement of the bromide by a nucleophile within the same molecule are theoretically possible, though often dependent on the specific molecular geometry and the presence of additional functional groups. In the case of 1-(2-bromobutanoyl)pyrrolidine itself, direct attack by the amide nitrogen is sterically hindered and would result in a highly strained, unstable bicyclic system.

However, if the pyrrolidine (B122466) ring were to carry a suitable nucleophilic substituent, intramolecular cyclization could be a viable pathway. For instance, a hydroxyl or amino group at the C3 or C4 position of the pyrrolidine ring could potentially displace the bromide to form a fused or spirocyclic lactam. Such reactions are crucial in the synthesis of complex heterocyclic scaffolds found in natural products and pharmaceuticals. The efficiency of these cyclizations is governed by factors such as ring size of the product (Baldwin's rules), conformational flexibility, and the nature of the nucleophile. Copper-promoted intramolecular aminooxygenation of alkenes represents a modern method for achieving diastereoselective synthesis of substituted pyrrolidines, highlighting the importance of controlling stereochemistry in cyclization reactions. nih.gov

Intermolecular substitution offers a versatile method for the derivatization of this compound. The α-bromo position is readily attacked by a wide array of external nucleophiles, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. nih.gov These reactions typically proceed under mild conditions and allow for the introduction of various functional groups.

Common nucleophiles used in these transformations include:

Amines: Primary and secondary amines react to form α-amino amide derivatives.

Thiols: Thiolates are excellent nucleophiles and react to produce α-thioether compounds.

Azide (B81097) Ion: The azide ion (N₃⁻) serves as a precursor to α-amino groups, which can be obtained via subsequent reduction.

Cyanide Ion: Reaction with cyanide (CN⁻) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Carboxylates: Salts of carboxylic acids can displace the bromide to form α-acyloxy derivatives.

The table below illustrates the products formed from the reaction of this compound with various nucleophiles.

Nucleophile (Nu⁻)Reagent ExampleProduct StructureProduct Class
R₂NH Diethylamineα-Amino Amide
RS⁻ Sodium thiophenoxideα-Thioether Amide
N₃⁻ Sodium Azideα-Azido Amide
CN⁻ Sodium Cyanideα-Cyano Amide
RCOO⁻ Sodium Acetateα-Acyloxy Amide

These derivatization reactions are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, allowing for the systematic modification of a lead compound to optimize its biological activity.

Reactions Involving the Amide Linkage

The amide bond in this compound is robust but can be cleaved or modified under specific chemical conditions.

The N-acyl bond can be cleaved through several methods, most commonly via hydrolysis under acidic or basic conditions.

Acid-catalyzed Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) and heat will protonate the amide carbonyl, making it more susceptible to nucleophilic attack by water. This process yields pyrrolidine (as its ammonium (B1175870) salt) and 2-bromobutanoic acid.

Base-catalyzed Hydrolysis: Saponification using a strong base (e.g., NaOH, KOH) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of pyrrolidine and the corresponding carboxylate salt of 2-bromobutanoic acid.

More advanced and selective methods for C–N bond cleavage in N-acyl pyrrolidines have been developed. A notable strategy involves a combination of a Lewis acid and photoredox catalysis. nih.govacs.orgchemrxiv.orgnih.govchemrxiv.org This method facilitates a single-electron transfer to the amide carbonyl, which is promoted by the Lewis acid, leading to the formation of a radical intermediate that fragments at the C2–N bond of the pyrrolidine ring. nih.govacs.orgchemrxiv.orgnih.govchemrxiv.org While developed for N-benzoyl pyrrolidines, this approach could potentially be adapted for the N-(2-bromobutanoyl) moiety, offering a reductive pathway for ring-opening under neutral conditions. nih.govacs.orgchemrxiv.orgnih.govchemrxiv.org

ReactionConditionsProducts
Acid Hydrolysis Aqueous HCl, ΔPyrrolidinium (B1226570) chloride + 2-Bromobutanoic acid
Base Hydrolysis Aqueous NaOH, ΔPyrrolidine + Sodium 2-bromobutanoate
Reductive Cleavage Lewis Acid + Photoredox CatalystRing-opened radical intermediates

Transformations of the Pyrrolidine Ring System

While the pyrrolidine ring is a saturated and generally stable heterocycle, its functionalization can be achieved through various synthetic strategies.

Direct functionalization of the N-acyl pyrrolidine core, for instance, via C-H activation, is a challenging but increasingly feasible area of research. Redox-neutral methods can allow for the α-arylation of the pyrrolidine ring using oxidizing agents like quinone monoacetals. rsc.org

However, a more common approach to obtaining functionalized pyrrolidine cores is to begin the synthesis with an already substituted pyrrolidine derivative, such as L-proline or 4-hydroxyproline. These chiral starting materials can be acylated with 2-bromobutanoyl chloride (or a related agent) to install the side chain onto a pre-functionalized ring. This strategy provides excellent control over the position and stereochemistry of substituents on the pyrrolidine ring.

Furthermore, the skeletal structure of the pyrrolidine ring can be remodeled. As mentioned, reductive C–N bond cleavage using photoredox catalysis not only opens the ring but also allows for subsequent reactions, such as intermolecular radical addition, to form new structures. nih.govacs.orgnih.gov This "skeletal remodeling" can transform pyrrolidine derivatives into valuable acyclic amines, or even other heterocyclic systems like aziridines and γ-lactones, showcasing the synthetic potential beyond simple substitution reactions. nih.govacs.orgnih.gov

Mechanistic Investigations of this compound Transformations

No specific studies elucidating the reaction mechanisms of this compound have been found. Generally, compounds of this nature are expected to undergo nucleophilic substitution reactions at the α-carbon (the carbon atom bonded to the bromine). The mechanism for such a reaction would likely be bimolecular nucleophilic substitution (SN2), involving a backside attack by a nucleophile, leading to an inversion of stereochemistry if the α-carbon is chiral.

Another potential pathway could be an elimination reaction, favored by strong, sterically hindered bases, to form an α,β-unsaturated amide. However, without specific experimental or theoretical studies for this compound, any proposed mechanism remains speculative.

There is no available kinetic or thermodynamic data for the reactions of this compound. Kinetic studies would provide information on reaction rates, rate constants, and the order of the reaction with respect to the reactants, offering insights into the reaction mechanism. Thermodynamic data, such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), would be essential to understand the feasibility and spontaneity of its transformations. The absence of such data precludes a quantitative discussion of the energetic aspects of its reactivity.

Due to the lack of specific research on this compound, no data tables of research findings can be generated at this time.

Spectroscopic Characterization Techniques in Research on 1 2 Bromobutanoyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and three-dimensional structure of 1-(2-Bromobutanoyl)pyrrolidine in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, along with advanced 2D NMR experiments, provides a comprehensive picture of the molecule.

The ¹H NMR spectrum of this compound provides information on the number of chemically distinct protons, their electronic environment, and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and those on the 2-bromobutanoyl side chain. Due to the restricted rotation around the amide bond, some signals may appear broadened or as two distinct sets, representing different conformational isomers (rotamers).

The key expected resonances are:

Pyrrolidine Ring Protons: The four methylene (B1212753) groups (CH₂) of the pyrrolidine ring are rendered chemically non-equivalent. The two protons adjacent to the nitrogen atom (α-protons) are expected to resonate downfield, typically in the range of δ 3.4-3.6 ppm, due to the deshielding effect of the nitrogen. The β-protons, further from the nitrogen, are expected to appear upfield, around δ 1.8-2.1 ppm.

Bromobutanoyl Chain Protons:

The single proton on the carbon bearing the bromine atom (α-methine, CH-Br) is significantly deshielded and would appear as a multiplet, likely a triplet or quartet, in the δ 4.2-4.5 ppm region.

The methylene protons (CH₂) adjacent to the chiral center are diastereotopic and would likely appear as a complex multiplet around δ 1.9-2.2 ppm.

The terminal methyl group (CH₃) protons would resonate furthest upfield, appearing as a triplet in the δ 0.9-1.2 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Pyrrolidine CH₂ (α to N)3.4 - 3.6Triplet (t)4H
Pyrrolidine CH₂ (β to N)1.8 - 2.1Multiplet (m)4H
Butanoyl CH (α to C=O)4.2 - 4.5Triplet (t) or Quartet (q)1H
Butanoyl CH₂1.9 - 2.2Multiplet (m)2H
Butanoyl CH₃0.9 - 1.2Triplet (t)3H

The proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each chemically unique carbon atom, revealing the carbon skeleton of the molecule.

Key expected signals include:

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and appears furthest downfield, typically in the range of δ 165-180 ppm. libretexts.org

Carbon-Bromine Carbon (CH-Br): The carbon atom directly bonded to the electronegative bromine atom is expected to resonate in the δ 50-60 ppm range.

Pyrrolidine Ring Carbons: The carbons adjacent to the nitrogen (α-carbons) are deshielded and typically appear around δ 45-50 ppm. The β-carbons are more shielded and resonate further upfield, around δ 24-27 ppm.

Butanoyl Chain Carbons: The remaining methylene and methyl carbons of the butanoyl chain would appear in the aliphatic region of the spectrum (δ 10-35 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)168 - 175
CH-Br50 - 60
Pyrrolidine C (α to N)45 - 50
Pyrrolidine C (β to N)24 - 27
Butanoyl CH₂25 - 35
Butanoyl CH₃10 - 15

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguous structural confirmation and for probing the molecule's three-dimensional properties.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. It would be used to trace the connectivity from the methyl group through the methylene and methine protons of the butanoyl chain and to confirm the assignments of the coupled protons within the pyrrolidine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connection between the butanoyl chain and the pyrrolidine ring, for instance, by showing a correlation from the α-protons of the pyrrolidine ring to the carbonyl carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for conformational and stereochemical analysis. They detect protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY can help determine the relative stereochemistry at the chiral center by observing spatial proximity between the methine proton (CH-Br) and specific protons on the pyrrolidine ring. Furthermore, it is instrumental in studying the cis and trans conformers that arise from the high energy barrier to rotation around the amide bond, a well-documented phenomenon in N-acyl prolines and related structures. frontiersin.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound by detecting their characteristic vibrational frequencies. The spectrum provides clear evidence for the presence of the amide carbonyl group and the carbon-bromine bond.

The most prominent feature in the IR spectrum of this compound is the amide I band, which corresponds to the C=O stretching vibration.

Amide I Band (C=O Stretch): For tertiary amides, this absorption is typically very strong and sharp, appearing in the range of 1630-1680 cm⁻¹. spectroscopyonline.com The absence of N-H bonds in the tertiary amide structure means there is no possibility of intermolecular hydrogen bonding with other amide groups, making the position of this band largely independent of the physical state (solid, liquid, or solution). spcmc.ac.in

C-N Stretch: The stretching vibration of the C-N bond in the tertiary amide is also observable, typically as a medium to weak band in the 1250–1020 cm⁻¹ region. orgchemboulder.com

The presence of bromine in the molecule is confirmed by a specific absorption band in the fingerprint region of the IR spectrum.

C-Br Stretch: The carbon-bromine stretching vibration gives rise to a strong to medium absorption at low wavenumbers. This band is characteristically found in the range of 690-515 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org While this region can contain other bending vibrations, the presence of a distinct peak in this range is a strong indicator of an alkyl bromide. orgchemboulder.com

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
Alkane C-HStretch2850 - 3000Medium-Strong
Amide C=O (Amide I)Stretch1630 - 1680Strong
Alkyl C-BrStretch515 - 690Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The primary chromophore in this molecule is the amide functional group (-C=O)N-).

The electronic spectrum of this compound is expected to be characterized by two main types of electronic transitions associated with the amide group:

n → π* Transition: This transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom) to an anti-bonding π* orbital. These transitions are typically of lower energy and appear at longer wavelengths (λmax). For simple amides, this absorption is often weak and occurs in the region of 210-230 nm. pharmatutor.org

π → π* Transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This is a higher-energy transition, resulting in a strong absorption band at shorter wavelengths, typically below 200 nm for unconjugated amides. slideshare.net

The bromine atom, while not a strong chromophore, can act as an auxochrome, potentially causing a slight bathochromic shift (shift to longer wavelength) of the absorption bands. The pyrrolidine ring, being saturated, does not contribute to conjugation and primarily influences the electronic environment of the amide group. The absence of extended conjugation in the molecule means that significant absorption in the visible region is not expected. libretexts.org

Interactive Table: Expected UV-Vis Absorption Data for this compound
Electronic TransitionTypical Wavelength (λmax) Range (nm)Molar Absorptivity (ε)Solvent
n → π210 - 230Low to ModerateEthanol
π → π< 200HighHexane

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, due to the natural isotopic abundance of bromine (79Br and 81Br are in an approximate 1:1 ratio). libretexts.orgyoutube.com

The molecular ion breaks down into smaller, charged fragments in a predictable manner. The analysis of these fragments provides a roadmap to the molecule's structure. Common fragmentation pathways for N-acyl amides and bromoalkanes include:

Alpha-Cleavage: Fission of bonds adjacent to the carbonyl group is a common pathway. This can lead to the formation of an acylium ion or other stable carbocations. chemguide.co.ukmiamioh.edu

Loss of Bromine: Cleavage of the carbon-bromine bond can occur, leading to a fragment ion corresponding to the loss of a bromine radical. docbrown.info

Cleavage of the Pyrrolidine Ring: Fragmentation can be initiated at the pyrrolidine ring, often involving the loss of the entire ring as a neutral molecule or the formation of a stable pyrrolidinium (B1226570) cation. Studies on analogous α-pyrrolidinophenone cathinones show that the loss of the pyrrolidine ring as a neutral 71 Da fragment is a consistently observed pathway. researchgate.netwvu.edu

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
m/z (for 79Br)m/z (for 81Br)Possible Fragment IonFragmentation Pathway
220222[C8H14BrNO]+Molecular Ion (M+)
141141[C8H14NO]+Loss of •Br
149151[C4H6BrO]+Acylium ion after loss of pyrrolidine
7070[C4H8N]+Pyrrolidinyl cation
5757[C4H9]+Butyl cation from C-Br cleavage

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments with high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of the elemental formula of an ion. For this compound, HRMS would be used to confirm its molecular formula, C8H14BrNO, by distinguishing it from other compounds with the same nominal mass. nih.gov This is crucial for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within the molecule. In an MS/MS experiment, a specific fragment ion (a "parent" or "precursor" ion) from the initial mass spectrum is selected, isolated, and then subjected to further fragmentation to produce a series of "daughter" or "product" ions. nist.govbiorxiv.org This process helps to confirm the proposed structures of the fragments and map out the fragmentation pathways.

For example, the precursor ion at m/z 141 (resulting from the loss of bromine) could be isolated and fragmented. The resulting product ions would provide definitive evidence for the [C8H14NO]+ structure and confirm the initial loss of the bromine atom. This multi-stage fragmentation provides a much higher level of confidence in the structural assignment compared to single-stage MS. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. mdpi.com For this compound, a single-crystal X-ray diffraction study would elucidate the spatial arrangement of the butanoyl chain relative to the pyrrolidine ring.

Furthermore, the analysis reveals how individual molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. mdpi.com While this compound lacks strong hydrogen bond donors, weak C-H···O or C-H···Br hydrogen bonds could play a role in stabilizing the crystal structure. Analysis of related pyrrolidine derivatives in the crystalline state often reveals monoclinic or orthorhombic crystal systems. jyu.firesearchgate.net This information is vital for understanding the physical properties of the compound and for computational modeling studies.

Interactive Table: Illustrative Crystallographic Data Parameters
ParameterDescription
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space GroupThe specific symmetry group of the crystal (e.g., P21/c).
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
ZThe number of molecules in the unit cell.
Bond LengthsThe precise distances between bonded atoms (in Ångströms).
Bond AnglesThe angles between adjacent bonds (in degrees).
Torsion AnglesThe dihedral angles that define the molecular conformation.

Theoretical and Computational Chemistry Approaches to 1 2 Bromobutanoyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov For 1-(2-Bromobutanoyl)pyrrolidine, DFT calculations would be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles to find the most stable conformation.

DFT can also be used to calculate various electronic properties that are crucial for understanding reactivity. mdpi.comnih.gov These properties would typically be summarized in a data table.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Predicted Value Unit Significance
Dipole Moment (Value) Debye Indicates molecular polarity and potential for dipole-dipole interactions.
Total Energy (Value) Hartrees Represents the total electronic energy of the molecule in its ground state.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. mdpi.com An MEP map for this compound would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The electronegative oxygen of the carbonyl group and the bromine atom would likely appear as regions of negative potential, while hydrogen atoms would be areas of positive potential.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com The LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Hypothetical FMO Analysis Data for this compound

Parameter Predicted Value Unit Implication for Reactivity
HOMO Energy (Value) eV Higher energy indicates stronger electron-donating (nucleophilic) ability.
LUMO Energy (Value) eV Lower energy indicates stronger electron-accepting (electrophilic) ability.

For this compound, the HOMO would likely be localized around the pyrrolidine (B122466) nitrogen and the bromine atom, while the LUMO would be concentrated on the carbonyl carbon of the butanoyl group.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for exploring potential reaction mechanisms, allowing chemists to understand how a reaction proceeds from reactants to products. nih.gov

To study a potential reaction involving this compound, such as a nucleophilic substitution at the carbon bearing the bromine atom, computational methods can be used to locate the transition state (TS). The transition state is the highest energy point along the reaction pathway that connects reactants and products. nih.govnih.govresearchgate.net

Calculating the energy of the transition state relative to the reactants provides the activation energy barrier. A lower energy barrier indicates a faster reaction rate. For example, in a substitution reaction, different nucleophiles would result in different transition state structures and energy barriers, allowing for a computational prediction of which reaction would be more favorable. nih.gov

Reaction coordinate analysis involves mapping the energetic profile of a reaction as it progresses from reactants to products. nih.gov This is often visualized as a 2D plot where the y-axis represents energy and the x-axis represents the reaction coordinate (a geometric parameter that changes during the reaction, such as a bond being broken or formed). Such an analysis for a reaction of this compound would show the relative energies of the reactants, intermediates, transition states, and products, providing a complete energetic picture of the mechanistic pathway.

Stereochemical Predictions and Conformational Analysis using Computational Methods

The stereochemistry and conformation of a molecule are critical to its properties and reactivity. nih.govnih.govresearchgate.net this compound has a chiral center at the second carbon of the butanoyl group, meaning it exists as two enantiomers.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their structural flexibility, conformational changes, and intermolecular interactions at an atomic level. For this compound, MD simulations can elucidate the intricate interplay between the flexible pyrrolidine ring, the chiral 2-bromobutanoyl side chain, and its surrounding environment, such as a solvent.

Principles of MD Simulations for this compound

An MD simulation of this compound would begin by defining a force field, which is a set of parameters that describe the potential energy of the system. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. The molecule would be placed in a simulation box, typically filled with a solvent like water, to mimic physiological or experimental conditions.

The simulation proceeds by solving Newton's equations of motion for each atom in the system, allowing the molecule to move and evolve over time. By integrating these equations, a trajectory of the molecule's positions and velocities is generated. Analysis of this trajectory provides a detailed picture of the molecule's dynamic behavior.

Conformational Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exhibits a phenomenon known as pseudorotation, where it rapidly interconverts between various "puckered" conformations, most commonly described as "envelope" and "twist" forms. researchgate.netnih.gov MD simulations can map the potential energy surface of the pyrrolidine ring in this compound, identifying the most stable puckering conformations and the energy barriers between them. The N-acyl substitution is known to influence the conformational preferences of the pyrrolidine ring. researchgate.net

A key aspect of the simulation would be to analyze the dihedral angles within the pyrrolidine ring over time. This analysis can reveal the preferred pucker states and the frequency of transitions between them, providing a quantitative measure of the ring's flexibility.

Influence of the 2-Bromobutanoyl Side Chain

The 2-bromobutanoyl side chain introduces several important dynamic features. The presence of a chiral center at the second carbon of the butanoyl group will influence the conformational preferences of the entire molecule. Furthermore, the bromine atom, with its larger van der Waals radius and different electrostatic properties compared to hydrogen, will have specific interactions with the pyrrolidine ring and the surrounding solvent molecules. nih.govnoaa.gov

MD simulations can be used to explore the rotational freedom around the single bonds of the side chain, identifying the most populated rotamers. The interaction between the bromine atom and the pyrrolidine ring can also be quantified, determining if any specific intramolecular interactions stabilize certain conformations.

Solvation and Intermolecular Interactions

The interaction of this compound with its environment is crucial for understanding its behavior in solution. In an aqueous environment, MD simulations can reveal the structure of the hydration shell around the molecule. The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. nih.gov

For instance, the RDF for water around the polar carbonyl group of the butanoyl moiety would be expected to show a high degree of ordering, indicating strong hydrogen bonding interactions. Conversely, the hydrophobic parts of the molecule will exhibit different solvation patterns. The presence of the bromine atom may also lead to specific halogen bonding interactions with solvent molecules or other solutes. fao.org

Illustrative Data from a Hypothetical MD Simulation

While specific experimental or simulation data for this compound is not publicly available, the following tables represent the type of data that would be generated from a typical MD simulation of this molecule in a water box.

Table 1: Simulation Parameters for this compound in Water

ParameterValue
Force FieldGROMOS54a7
Solvent ModelSPC/E
Box TypeCubic
Box Size4 nm x 4 nm x 4 nm
Temperature300 K
Pressure1 bar
Simulation Time100 ns
Time Step2 fs

Table 2: Analysis of Pyrrolidine Ring Pucker Conformations

Pucker ConformationPopulation (%)Average Lifetime (ps)
C2-endo (Twist)4550
C3-exo (Envelope)3540
C2-exo (Twist)1525
C3-endo (Envelope)510

Table 3: Root Mean Square Deviation (RMSD) Analysis

Molecule PartAverage RMSD (Å)
All Heavy Atoms1.8 ± 0.3
Pyrrolidine Ring0.9 ± 0.2
2-Bromobutanoyl Chain1.2 ± 0.4

Analytical Methodologies for Detection and Quantification of 1 2 Bromobutanoyl Pyrrolidine

Chromatographic Separation Techniques for Compound Isolation and Purity Assessment

The isolation and purity assessment of 1-(2-Bromobutanoyl)pyrrolidine relies on modern chromatographic techniques that separate the compound from impurities, starting materials, and byproducts. The choice of technique is dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this type of analysis, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical RP-HPLC method for the purity assessment of this compound would involve a C18 (octadecylsilyl) column, which provides a hydrophobic stationary phase suitable for the retention of moderately polar compounds. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to elute the compound from the column. Gradient elution, where the composition of the mobile phase is changed over time, is often preferred to isocratic elution (constant mobile phase composition) to achieve better separation of impurities with a wide range of polarities google.com.

The detection of this compound is typically achieved using a photodiode array (PDA) or a UV-Vis detector. The amide chromophore in the molecule allows for detection at wavelengths in the lower UV range, typically around 200-220 nm. The method's validation would adhere to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results nih.gov.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC analysis is feasible provided the compound does not undergo thermal degradation in the injector or column. The technique separates compounds based on their boiling points and interactions with the stationary phase.

A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase, such as a phenyl-substituted polysiloxane. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and swept onto the column by an inert carrier gas, such as helium or nitrogen. A temperature program is typically used to ramp the column temperature, allowing for the separation of compounds with a range of boiling points.

Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer (MS) for definitive identification nih.gov. Given the presence of a bromine atom, an Electron Capture Detector (ECD) could also be employed for highly sensitive and selective detection. Sample preparation may be required to remove non-volatile matrix components prior to injection to prevent column contamination oiv.intoiv.int.

Table 2: Representative GC Parameters for the Analysis of this compound

ParameterCondition
Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature 280 °C (FID)
Injection Mode Split (20:1)

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, a UHPLC method would provide a more efficient separation from closely related impurities, which is crucial for accurate purity determination. The fundamental principles of separation are the same as in HPLC, primarily reversed-phase chromatography. However, the increased peak capacity of UHPLC allows for the resolution of complex mixtures in a fraction of the time required by HPLC mdpi.com.

The coupling of UHPLC with high-resolution mass spectrometry (HRMS) is a particularly powerful combination for impurity profiling, enabling the separation and identification of unknown impurities based on their accurate mass measurements pensoft.net. The validation of a UHPLC method would follow similar guidelines to HPLC, with a focus on demonstrating the enhanced performance characteristics of the technique mdpi.com.

Advanced Detection and Quantification Systems Coupled with Chromatography

The coupling of chromatographic systems with advanced detectors, particularly mass spectrometry, provides a level of specificity and sensitivity that is often unattainable with conventional detectors. This is essential for the unambiguous identification and precise quantification of this compound, especially in complex matrices or when dealing with trace-level impurities.

Mass Spectrometry (MS) Detection

When coupled with either GC or LC, Mass Spectrometry (MS) serves as a universal and highly specific detector. The mass spectrometer ionizes the eluting compound, separates the resulting ions based on their mass-to-charge ratio (m/z), and records their relative abundance. This process generates a mass spectrum, which is a unique fingerprint of the molecule's structure.

For this compound, electron ionization (EI) is typically used with GC-MS, while electrospray ionization (ESI) is the preferred method for LC-MS. A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic "M+2" peak for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity and separated by two mass units, providing a clear indicator of the presence of a bromine atom in the ion libretexts.org.

The fragmentation pattern in the mass spectrum provides further structural information. A common fragmentation pathway for N-acylpyrrolidines involves the cleavage of the bond between the carbonyl group and the pyrrolidine (B122466) ring, leading to the loss of a neutral pyrrolidine molecule (71 Da) or the formation of a pyrrolidinyl cation (m/z 70) wvu.edu. Another expected fragmentation would be the loss of the bromine atom, leading to a fragment ion at M-79/81.

Table 3: Predicted Key Mass Fragments for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonDescription
221/223[C₈H₁₄BrNO]⁺Molecular Ion (M⁺) showing the characteristic 1:1 isotopic pattern of bromine.
151[C₈H₁₄NO]⁺Loss of a bromine radical (•Br).
142[C₄H₈Br]⁺Fragment containing the bromobutyl group.
70[C₄H₈N]⁺Pyrrolidine ring cation.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem Mass Spectrometry (MS/MS) offers an even higher degree of selectivity and is particularly useful for quantifying low levels of a target compound in a complex matrix or for structural elucidation of unknown impurities. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.

This technique, often employed in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is the gold standard for quantitative analysis. For this compound, one could select the isotopic molecular ions (m/z 221 and 223) as the precursor ions. Upon fragmentation, specific and abundant product ions, such as the fragment resulting from the loss of the bromine atom (m/z 151) or the pyrrolidine cation (m/z 70), would be monitored.

The specificity of monitoring a predefined fragmentation transition (precursor ion → product ion) significantly reduces chemical noise and matrix interference, leading to lower limits of detection and quantification nih.govresearchgate.net. This makes GC-MS/MS and LC-MS/MS powerful tools for the trace-level analysis and impurity profiling of this compound nih.gov.

Table 4: Hypothetical MS/MS Transitions for Quantification of this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed TransitionUse
221151[C₈H₁₄⁷⁹BrNO]⁺ → [C₈H₁₄NO]⁺Quantifier
223151[C₈H₁₄⁸¹BrNO]⁺ → [C₈H₁₄NO]⁺Qualifier
22170[C₈H₁₄⁷⁹BrNO]⁺ → [C₄H₈N]⁺Qualifier

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide high-accuracy mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for structural elucidation and confirmation.

For this compound, a key identifying feature in its mass spectrum is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by approximately 2 Da. HRMS can resolve this isotopic pattern with high fidelity, providing strong evidence for the presence of bromine in the molecule. nih.govresearchgate.net

When coupled with techniques like liquid chromatography (LC-HRMS), the retention time provides an additional layer of identification. During analysis, the compound would first be ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that usually preserves the molecular ion. The protonated molecule [M+H]⁺ of this compound would be observed with high mass accuracy, confirming its elemental formula (C₈H₁₅BrNO).

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion can be performed to induce fragmentation. The fragmentation pattern provides structural information. Likely fragmentation pathways for this compound would involve the cleavage of the amide bond, loss of the bromo-butyl group, or fragmentation within the pyrrolidine ring. The high mass accuracy of HRMS ensures that the elemental composition of these fragment ions can also be confidently determined, allowing for a comprehensive and definitive structural confirmation of the analyte. researchgate.net

UV-Vis and Fluorescence Detectors in Chromatographic Methods

In high-performance liquid chromatography (HPLC), the choice of detector is critical for achieving the desired sensitivity and selectivity. For a compound like this compound, the utility of UV-Vis and fluorescence detectors presents distinct considerations.

UV-Vis Detection: The structure of this compound lacks a significant chromophore that absorbs light in the standard UV-Vis range (230–800 nm). The primary absorbing feature is the carbonyl group (C=O) of the amide linkage. This group typically exhibits a weak π → π* transition at wavelengths around 200-220 nm. Detection at these low wavelengths can be problematic due to potential interference from many common HPLC solvents and other matrix components, leading to lower selectivity and a noisy baseline. While a UV-Vis detector could potentially be used, it would likely offer limited sensitivity for trace-level quantification of this compound. pensoft.net

Fluorescence Detection: Fluorescence detectors are known for their high sensitivity and selectivity, often surpassing UV-Vis detectors by several orders of magnitude. nih.gov However, this detection method requires the analyte to be naturally fluorescent or to be chemically modified (derivatized) to introduce a fluorescent tag. This compound is not natively fluorescent. Therefore, to utilize fluorescence detection, a pre-column or post-column derivatization step would be necessary. This involves reacting the compound with a fluorescent labeling agent. While this approach can significantly enhance detection sensitivity, it adds complexity to the analytical method, requiring additional development and validation to ensure the derivatization reaction is complete and reproducible. acs.org Given these factors, fluorescence detection is a viable but more complex option for the analysis of this compound, typically reserved for applications requiring very low detection limits.

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate quantification of this compound in complex matrices, such as biological fluids (plasma, urine) or environmental samples, necessitates a robust sample preparation step. researchgate.net The primary goals of sample preparation are to remove interfering endogenous or exogenous components, concentrate the analyte to a detectable level, and transfer it into a solvent compatible with the subsequent analytical instrument. nih.gov The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample cleanup and concentration. sigmaaldrich.com It is more efficient than liquid-liquid extraction, uses less solvent, and is easily automated. sigmaaldrich.com For a moderately polar compound like this compound, a reversed-phase SPE protocol is a suitable approach. phenomenex.com This method utilizes a nonpolar stationary phase (e.g., C18-silica or a polymeric sorbent) that retains the analyte from a polar aqueous sample.

A typical reversed-phase SPE method involves four main steps:

Conditioning: The sorbent bed is first treated with a strong organic solvent like methanol to solvate the stationary phase, followed by an aqueous solution (e.g., water or a buffer) to prepare the sorbent for the sample matrix. youtube.com

Loading: The pre-treated sample (e.g., plasma diluted with buffer) is passed through the cartridge. The analyte partitions from the polar sample matrix onto the nonpolar sorbent.

Washing: A weak solvent (typically water or a low-percentage organic solvent mixture) is passed through the cartridge to wash away polar, water-soluble interferences that were not retained on the sorbent. youtube.com

Elution: A strong, nonpolar organic solvent (such as acetonitrile or methanol) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated analyte for analysis. thermofisher.com

The selection of specific sorbents and solvents must be optimized to maximize the recovery of this compound while achieving efficient removal of matrix components. waters.com

Table 1: Proposed Reversed-Phase SPE Protocol for this compound
StepSolvent/SolutionPurpose
Conditioning1. Methanol 2. Deionized WaterTo activate the nonpolar sorbent and prepare it for the aqueous sample.
LoadingAqueous sample (e.g., diluted plasma)To adsorb the analyte onto the SPE sorbent.
Washing5% Methanol in WaterTo remove hydrophilic interferences from the sorbent.
ElutionAcetonitrile or MethanolTo desorb and collect the purified analyte.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the principle of partitioning a compound between two immiscible liquid phases. longdom.org It is often used to separate analytes from complex aqueous matrices by extracting them into a water-immiscible organic solvent. longdom.org The efficiency of the extraction is determined by the partition coefficient (K) of the analyte between the two phases.

For the extraction of this compound from an aqueous sample, a suitable organic solvent would be selected in which the analyte has high solubility. Common solvents for this purpose include ethyl acetate, dichloromethane, or methyl tert-butyl ether. The procedure typically involves:

Mixing the aqueous sample with the chosen organic solvent in a separatory funnel.

Vigorous shaking to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

Allowing the two phases to separate based on their different densities.

Collecting the organic layer, which now contains the analyte.

To improve recovery, the process can be repeated with fresh organic solvent. The combined organic extracts are then typically evaporated to dryness and the residue is reconstituted in a smaller volume of a solvent compatible with the analytical system, thereby concentrating the analyte. researchgate.net While effective, LLE can be labor-intensive and may require large volumes of organic solvents. researchgate.net

Method Validation Parameters for Analytical Reliability

Analytical method validation is the process of providing documented evidence that a method is suitable for its intended purpose. globalresearchonline.netpharmaguideline.com It is a regulatory requirement in many industries to ensure the reliability, consistency, and accuracy of analytical data. Key parameters for validation are defined by guidelines from bodies such as the International Council for Harmonisation (ICH). pharmaguideline.com

Linearity, Range, and Calibration

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. sepscience.com It is a critical parameter for quantitative analysis. Linearity is typically demonstrated by preparing and analyzing a series of at least five standard solutions of known concentrations. mdpi.com The response of the instrument (e.g., peak area in chromatography) is then plotted against the concentration of the analyte, and the relationship is evaluated using statistical methods, most commonly a least-squares linear regression. sepscience.com The resulting regression line is characterized by its equation (y = mx + c), and its goodness of fit is often assessed by the coefficient of determination (r²), which should ideally be close to 1.

The Range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. iupac.org This range is established during the validation process and confirms that the method is reliable for quantifying samples that fall within these concentration boundaries.

A Calibration Curve is the graphical representation of the relationship between concentration and instrument response. For each batch of unknown samples analyzed, a calibration curve is typically run concurrently to ensure the accuracy of the quantification.

Table 2: Example Calibration Data for Linearity Assessment
Standard Concentration (ng/mL)Instrument Response (Peak Area)
512,540
1024,980
50126,100
100251,500
250624,800
5001,255,100
Regression Analysis Results:
Equationy = 2505.2x + 150.8
Coefficient of Determination (r²)0.9998

Sensitivity: Limits of Detection (LOD) and Quantification (LOQ)

Sensitivity in an analytical method refers to its ability to distinguish an analyte from the background noise and to quantify it at low concentrations. This is formally defined by two key parameters: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). ut.ee

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. unodc.orgchromatographyonline.com It is the point at which the analytical signal is statistically greater than the signal from a blank sample. chromatographyonline.com A common approach for estimating the LOD is to use the signal-to-noise ratio, with a ratio of 3:1 being widely accepted. unodc.org

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. ut.eenih.gov It represents the concentration at which quantitative results can be reported with a high degree of confidence. researchgate.net The LOQ is often established at a signal-to-noise ratio of 10:1 or is calculated as ten times the standard deviation of the results for a series of replicates.

For a compound like this compound, the LOD and LOQ would be determined during method validation using techniques such as GC-MS or LC-MS/MS. These values are specific to the analytical instrument, the sample matrix (e.g., blood, plasma, water), and the sample preparation procedure. nih.govnih.gov For instance, LC-MS/MS methods can achieve LOQs in the low µg/L or even ng/L range for various organic compounds in complex matrices like milk. nih.gov

Table 1: Illustrative Sensitivity Parameters for the Analysis of this compound

ParameterAnalytical TechniqueMatrixIllustrative Value
LOD GC-MSPlasma0.5 µg/L
LOQ GC-MSPlasma1.5 µg/L
LOD LC-MS/MSUrine0.05 µg/L
LOQ LC-MS/MSUrine0.15 µg/L

This table presents hypothetical data to illustrate the typical sensitivity of modern analytical methods. Actual values would need to be determined experimentally.

Selectivity and Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.orgSelectivity is a measure of how well the method can distinguish the analyte from other substances in the sample. scispace.com In modern chromatography, these terms are often used interchangeably.

High-resolution chromatographic techniques are essential for achieving selectivity. Gas chromatography (GC) and liquid chromatography (LC) separate the components of a mixture based on their distinct physicochemical properties before they reach the detector. nih.gov

When coupled with a mass spectrometer, the selectivity is significantly enhanced. Mass spectrometry (MS) can identify compounds based on their mass-to-charge ratio (m/z). For even greater specificity, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific parent ion for the analyte of interest (in this case, this compound) is selected, fragmented, and then a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces interference from matrix components, allowing for accurate detection even at very low levels. nih.gov

To validate the specificity of a method for this compound, analysts would:

Analyze blank matrix samples (e.g., plasma, urine) to ensure no interfering peaks are present at the analyte's retention time.

Analyze samples spiked with structurally similar compounds or potential metabolites to demonstrate that the method can resolve them from the target analyte.

Compare results from the new method with those from a second, well-characterized analytical procedure. europa.eu

Accuracy, Precision, and Recovery

Accuracy refers to the closeness of the measured value to the true or accepted value. researchgate.net It is typically assessed through recovery studies, where a known amount of the analyte is added to a blank matrix (a "spiked" sample) and analyzed. The percentage of the added analyte that is measured by the method is the percent recovery. researchgate.net For pharmaceutical analysis, recovery values are often expected to be within 98–102%. researchgate.net

Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) of the results. Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time by the same analyst using the same equipment. researchgate.net

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but over different days, with different analysts, or on different equipment. researchgate.neteuropa.eu

Recovery is a measure of the efficiency of the entire analytical process, including sample preparation and extraction. nih.gov For brominated organic compounds, extraction efficiency can be influenced by the sample matrix and the extraction technique used. diva-portal.orgmdpi.com Validation studies for similar compounds have shown that recoveries between 70% and 120% are often considered acceptable. nih.gov

Table 2: Illustrative Validation Data for Accuracy, Precision, and Recovery of this compound in Plasma

Spiked Concentration (µg/L)nMeasured Mean (µg/L)Recovery (%)Precision (RSD %)
Intra-day
2.0 (Low QC)61.9899.0%4.5%
50.0 (Mid QC)650.8101.6%2.8%
150.0 (High QC)6149.199.4%2.1%
Inter-day
2.0 (Low QC)62.05102.5%6.2%
50.0 (Mid QC)649.599.0%4.1%
150.0 (High QC)6151.2100.8%3.5%

This table presents hypothetical data to illustrate typical results from a method validation study. QC = Quality Control. RSD = Relative Standard Deviation.

Evaluation of Matrix Effects

The matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting, undetected components in the sample matrix. tandfonline.comtandfonline.com This phenomenon is a significant concern in quantitative analysis using LC-MS with electrospray ionization (ESI), as it can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of the results. tandfonline.comchromatographyonline.com

The evaluation of matrix effects is a critical part of method validation for complex biological or environmental samples. tandfonline.com A common quantitative approach involves calculating a Matrix Factor (MF). nih.gov This is done by comparing the peak response of an analyte spiked into a blank, extracted sample matrix with the response of the analyte in a pure solvent solution at the same concentration.

MF < 1 indicates ion suppression.

MF > 1 indicates ion enhancement.

MF = 1 indicates no matrix effect.

Strategies to minimize or compensate for matrix effects include:

Optimizing Sample Preparation: Using more effective cleanup steps, such as solid-phase extraction (SPE), to remove interfering matrix components. chromatographyonline.com

Chromatographic Separation: Adjusting the LC method to separate the analyte from interfering compounds. tandfonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the samples to ensure that the standards and samples are affected equally.

Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for matrix effects. A SIL-IS is chemically identical to the analyte and co-elutes, experiencing the same matrix effects and extraction losses, thereby providing a reliable basis for quantification. tandfonline.com

Table 3: Illustrative Evaluation of Matrix Effect for this compound

Matrix Source (Lot)Analyte Response in Post-Extraction Spike (A)Analyte Response in Neat Solution (B)Matrix Factor (MF = A/B)
Human Plasma Lot 185,400102,1000.84
Human Plasma Lot 281,200102,1000.80
Human Plasma Lot 391,500102,1000.90
Human Plasma Lot 488,300102,1000.86
Human Plasma Lot 583,100102,1000.81

This table presents hypothetical data showing moderate ion suppression (MF < 1) for the analyte in different lots of human plasma.

Metabolic Transformations of Pyrrolidine Containing Compounds: Academic Context and Mechanisms

General Principles of Metabolic Pathways in Biological Systems (Excluding Human-Specific Data)

Metabolism encompasses the sum of all chemical reactions occurring within an organism, organized into metabolic pathways. pressbooks.pub These pathways are series of connected chemical reactions where the product of one reaction becomes the substrate for the next. pressbooks.pubkhanacademy.org Each step is typically catalyzed by a specific enzyme. pressbooks.pubpressbooks.pub Metabolic pathways are broadly categorized into two types: catabolism and anabolism.

Catabolism: These are degradative pathways that break down complex molecules into simpler ones, a process that usually releases energy. wikipedia.orgpressbooks.pub This captured energy, often in the form of adenosine (B11128) triphosphate (ATP), is then used to power the cell's activities. nih.govkhanacademy.org The breakdown of sugars and fats for energy are classic examples of catabolic processes. khanacademy.org

Anabolism: These are biosynthetic pathways that construct complex molecules from simpler precursors. pressbooks.pub Anabolic reactions require an input of energy, which is supplied by the energy-releasing catabolic pathways. wikipedia.orgkhanacademy.org Examples include the synthesis of proteins from amino acids and polysaccharides from simple sugars.

This dual system of catabolism and anabolism is fundamental for maintaining cellular energy balance and homeostasis. wikipedia.orgpressbooks.pub The flow of metabolites through these pathways is tightly regulated based on the needs of the cell and the availability of substrates. wikipedia.org The majority of these metabolic processes occur within the cytosol and mitochondria of eukaryotic cells. nih.gov

Enzymatic Biotransformations Relevant to Amide and Halogenated Compounds in Model Systems

The metabolism of a xenobiotic like 1-(2-Bromobutanoyl)pyrrolidine involves transformations of its specific chemical functional groups: the amide bond and the carbon-bromine bond. These reactions are often classified as Phase I or functionalization reactions, which introduce or expose polar functional groups like hydroxyl (-OH) or amine (-NH2) groups. researchgate.netnih.gov This typically converts lipophilic compounds into more polar molecules. nih.gov

The primary Phase I reaction for amides is hydrolysis. Carboxylesterases (CEs), a family of α/β hydrolases, are known to be involved in the hydrolysis of a wide variety of ester and amide compounds in various organisms. mdpi.com This reaction cleaves the amide bond, which in the case of this compound would yield pyrrolidine (B122466) and 2-bromobutanoic acid.

For halogenated compounds, the key biotransformation is dehalogenation, the removal of the halogen atom. nih.gov Nature has evolved a diverse collection of enzymes that can install and remove halogens, utilizing various mechanistic strategies including oxidation, reduction, and substitution. nih.gov

Table 1: Key Phase I Biotransformation Reactions
Reaction TypeFunctional GroupEnzyme Class (Example)Description
HydrolysisAmideCarboxylesterases, AmidasesCleavage of the amide bond by the addition of water, breaking the compound into a carboxylic acid and an amine.
Oxidative DehalogenationAlkyl HalideCytochrome P450s, DioxygenasesRemoval of a halogen atom coupled with the incorporation of one or two oxygen atoms from O2. nih.gov
Reductive DehalogenationAlkyl HalideDehalogenasesReplacement of a halogen atom with a hydrogen atom.
HydroxylationAliphatic C-HCytochrome P450sAddition of a hydroxyl (-OH) group to a carbon atom in the pyrrolidine ring or butanoyl chain.

Oxidative reactions are a major component of Phase I metabolism, often catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These pathways can lead to the dehalogenation of halogenated compounds. For instance, oxidative dehalogenation involves the removal of the halogen and the incorporation of an oxygen atom. Dioxygenases, found in various microorganisms, catalyze the incorporation of two hydroxyl groups derived from O2 into halogenated aromatic compounds, a form of oxidative dehalogenation. nih.gov Flavin-dependent monooxygenases are another class of enzymes that can catalyze the hydroxylation and subsequent elimination of a halide from halogenated phenols in model systems. nih.gov

Besides direct attacks on the carbon-halogen bond, oxidative metabolism can occur at other sites on the molecule. The carbon atoms of the pyrrolidine ring or the butanoyl chain are susceptible to hydroxylation, creating more polar metabolites.

Reductive reactions are another class of Phase I biotransformations. In the context of halogenated compounds, reductive dehalogenation is a key pathway. This process involves the replacement of a halogen atom with a hydrogen atom, effectively removing the halogen from the molecule without direct oxidation of the carbon skeleton. This type of reaction is a known metabolic strategy for degrading organohalogens in various biological systems. nih.gov

Conjugation Reactions and Their Significance in Biotransformation

Following Phase I reactions, the parent compound or its metabolites can undergo Phase II, or conjugation, reactions. researchgate.net The goal of these reactions is to attach small, polar, and ionizable endogenous molecules to the xenobiotic, which generally increases water solubility and facilitates excretion. uomus.edu.iq The resulting conjugated products are typically biologically inactive and non-toxic. uomus.edu.iq If a molecule already possesses a suitable functional group (e.g., -OH, -NH2), it can bypass Phase I and directly enter Phase II. nih.gov

Key conjugation reactions include:

Glucuronidation: The most common conjugation pathway, where glucuronic acid is attached to the xenobiotic. nih.gov

Sulfation: The conjugation of a sulfate (B86663) group to the molecule, catalyzed by sulfotransferases. uomus.edu.iq

Glutathione (GSH) Conjugation: This pathway is important for detoxifying chemically reactive compounds. The initial GSH adduct is often further metabolized to mercapturic acids before excretion. nih.govuomus.edu.iq

Acetylation and Methylation: These reactions primarily serve to terminate or alter the compound's activity rather than significantly increasing water solubility. uomus.edu.iq

Table 2: Major Phase II Conjugation Reactions
Conjugation ReactionEndogenous MoleculeEnzyme FamilyFunctional Group Targeted
GlucuronidationGlucuronic AcidUDP-glucuronosyltransferases (UGTs)-OH, -COOH, -NH2, -SH
SulfationSulfate (from PAPS)Sulfotransferases (SULTs)-OH, -NH2
Glutathione ConjugationGlutathione (GSH)Glutathione S-transferases (GSTs)Electrophilic centers, halogens
AcetylationAcetyl group (from Acetyl-CoA)N-acetyltransferases (NATs)-NH2, -OH
MethylationMethyl group (from SAM)Methyltransferases (MTs)-OH, -NH2, -SH

Structure-Metabolism Relationships in Pyrrolidine Analogues

The specific chemical structure of a molecule is a critical determinant of its metabolic fate. For pyrrolidine-containing compounds, both the pyrrolidine ring itself and its substituents influence the type and rate of metabolism. The pyrrolidine ring is a core structure in numerous biologically active molecules and natural alkaloids. nih.gov

The metabolism of pyrrolidine-based structures can involve several pathways. For example, the biosynthesis of tropane (B1204802) alkaloids in plants involves the oxidative deamination of N-methylputrescine, which then cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a key intermediate. mdpi.com This highlights the enzymatic machinery in biological systems capable of modifying the pyrrolidine core.

In synthetic analogues, the nature and position of substituents are paramount. The presence of an N-acetylamino group and the specific stereochemistry of the pyrrolidine ring can be essential for the biological activity and likely the metabolic handling of certain pyrrolidine inhibitors. nih.gov For a compound like this compound, the following structure-metabolism relationships can be inferred:

Amide Linkage: The amide bond is a primary site for hydrolytic cleavage, a common metabolic pathway for amide-containing drugs. semanticscholar.org

Halogen Substituent: The bromine atom makes the molecule a substrate for dehalogenation enzymes. Its position on the butanoyl chain (at carbon 2) can influence the rate and mechanism of this process.

Pyrrolidine Ring: The ring itself can be a target for oxidative metabolism, such as hydroxylation at one of the carbon atoms, which would increase the polarity of the molecule.

Q & A

Q. What computational methods predict the bioactivity or toxicity of this compound derivatives?

  • Approach :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity (e.g., Fukui indices).
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina.
  • QSAR Models : Correlate logP values with cytotoxicity (IC₅₀) for lead optimization .

Q. Tables

Parameter Typical Value Reference
Melting Point105–107°C
Boiling Point280°C (decomposes)
LogP (Octanol-Water)1.8 ± 0.2
Solubility in DMSO>50 mg/mL

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